4-Methyl-1H-indole-2-carboxylic acid chemical properties
4-Methyl-1H-indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block. As a Senior Application Scientist, my objective is to synthesize core chemical data with practical, field-proven insights into its synthesis, characterization, and reactivity. The structure of this document is designed to logically flow from fundamental properties to complex applications, providing a self-validating framework for researchers.
4-Methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast number of natural products and pharmaceuticals.[1] The presence of both a carboxylic acid at the C2 position and a methyl group on the benzene ring at the C4 position imparts specific reactivity and steric characteristics that make it a valuable intermediate in organic synthesis.
Structural and Identification Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Data | Source(s) |
| IUPAC Name | 4-Methyl-1H-indole-2-carboxylic acid | |
| CAS Number | 18474-57-2 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Canonical SMILES | Cc1cccc2[nH]c(cc12)C(O)=O | |
| InChI Key | QMSCXKCJGFIXDF-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97.0% | [3] |
Synthesis Methodologies: Building the Indole Scaffold
The construction of the 4-methyl-substituted indole-2-carboxylic acid core is most effectively achieved through classic named reactions that are staples in heterocyclic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely applied method for creating indole rings from arylhydrazines and enolizable ketones or aldehydes under acidic conditions.[4][5] For the target molecule, this process involves the reaction of 4-methylphenylhydrazine with a pyruvate derivative, such as pyruvic acid or an ethyl pyruvate ester.
Causality of Experimental Choices:
-
Arylhydrazine Selection: 4-methylphenylhydrazine is chosen to install the required methyl group at the C4 position of the final indole ring.
-
Carbonyl Partner: A pyruvate derivative provides the necessary three-carbon chain to form the pyrrole ring portion, with the carbonyl and carboxylic acid groups correctly positioned to yield the 2-carboxylic acid functionality.
-
Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are essential to catalyze the key[3][3]-sigmatropic rearrangement step.[4]
Below is a diagram illustrating the logical workflow of the Fischer Indole Synthesis for this specific target.
Caption: Fischer Indole Synthesis Workflow.
The Japp-Klingemann Reaction Pathway
Protocol Logic:
-
Diazotization: 3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form the 3-methylbenzenediazonium salt. The position of the methyl group on the starting aniline is critical for the final product's substitution pattern.
-
Azo Coupling: The diazonium salt is reacted with a β-keto ester, like ethyl 2-methylacetoacetate, under basic conditions.
-
Hydrolysis & Rearrangement: The resulting azo compound is unstable and, upon hydrolysis, eliminates an acyl group to form the desired arylhydrazone.
-
Fischer Cyclization: The isolated hydrazone is then subjected to acidic conditions to induce cyclization into the indole ring system, as described previously.
This two-stage approach (Japp-Klingemann followed by Fischer) is a powerful strategy for constructing substituted indoles.[6][7]
Spectroscopic Characterization: A Self-Validating System
Accurate structural confirmation is paramount. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on a carbon adjacent to a carbonyl group are typically deshielded and resonate around 2.0-3.0 ppm.[8] The aromatic protons of the indole ring will appear in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their positions relative to each other and the methyl group. The N-H proton often appears as a broad singlet further downfield (>10 ppm), and the carboxylic acid proton (COOH) is also a broad singlet, typically very downfield (>12 ppm). The methyl group (CH₃) protons will present as a singlet in the upfield region (~2.5 ppm).
-
¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), and the aliphatic methyl carbon (~20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. For carboxylic acids, the spectrum is dominated by two characteristic features:
-
O-H Stretch: An extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the strong hydrogen bonding in carboxylic acid dimers.[9][10] This broad feature often overlaps with the sharper C-H stretching bands.
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[9] Conjugation with the indole ring would likely place this peak towards the lower end of the range. Other expected peaks include the N-H stretch (~3300-3400 cm⁻¹) and C-O stretching (~1210-1320 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 175.18 Da is expected. Aromatic acids generally show a prominent molecular ion peak.[11]
-
Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[11]
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals for aromatic H, N-H, COOH, and CH₃ protons. |
| ¹³C NMR | Signals for carbonyl C, aromatic C, and methyl C. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1690-1760 cm⁻¹), N-H stretch (~3300 cm⁻¹).[9] |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 175. Key fragments at [M-OH]⁺ and [M-COOH]⁺. |
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Methyl-1H-indole-2-carboxylic acid is governed by its three primary components: the carboxylic acid group, the indole nitrogen, and the electron-rich indole ring.
Reactions at the Carboxylic Acid Group
The -COOH group is a versatile handle for further chemical modification.
-
Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties.[12][13]
-
Amide Coupling: Conversion to amides is readily achieved by first activating the carboxylic acid (e.g., to an acyl chloride) or by using standard peptide coupling reagents (e.g., HATU, EDC) to react with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
Reactions Involving the Indole Ring
-
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with an alkyl halide. This modification can be crucial for tuning biological activity.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is typically the most reactive site in unsubstituted indoles, the presence of the C2-carboxylic acid group will direct incoming electrophiles, often to the C5 or C6 positions of the benzene ring.
The interplay of these reactive sites makes 4-Methyl-1H-indole-2-carboxylic acid a highly valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutics.[3][14]
Caption: Key Reactivity Pathways.
Safety and Handling
Based on available safety data, 4-Methyl-1H-indole-2-carboxylic acid is classified as an irritant.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and ensure work is conducted in a well-ventilated area.
References
-
1H-Indole-2-carboxylic acid, 1-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Methyl 1H-indole-2-carboxylate . PubChem. National Center for Biotechnology Information. [Link]
-
Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications . LookChem. [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling . Journal of the American Chemical Society. ACS Publications. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products . RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Publishing. [Link]
-
1H-Indole-2-carboxylic acid, methyl ester . Aribo Biotechnology. [Link]
-
Fischer indole synthesis . Wikipedia. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . PubMed Central. National Institutes of Health. [Link]
-
Fischer indole synthesis in the absence of a solvent . SciSpace. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Fischer Indole Synthesis . Organic Chemistry Portal. [Link]
-
The Japp‐Klingemann Reaction . ResearchGate. [Link]
-
Japp klingemann reaction . Slideshare. [Link]
-
(PDF) Fischer Indole Synthesis . ResearchGate. [Link]
-
Indole 2 carboxylic acid . mzCloud. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]
-
4-Methylindole-2-carboxylic acid . Georganics. [Link]
-
Spectra and physical data of (A2) . The Royal Society of Chemistry. [Link]
-
IR: carboxylic acids . University of Calgary. [Link]
-
The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE . YouTube. [Link]
-
Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine . ACS Publications. [Link]
-
Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction . YouTube. [Link]
-
4-Methylindole . PubChem. National Center for Biotechnology Information. [Link]
-
methyl 2-methyl-1H-indole-4-carboxylate . Chemical Synthesis Database. [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. innospk.com [innospk.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]

